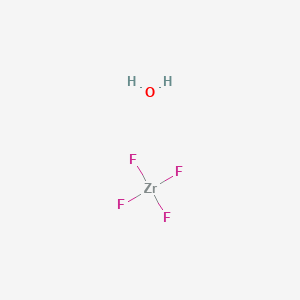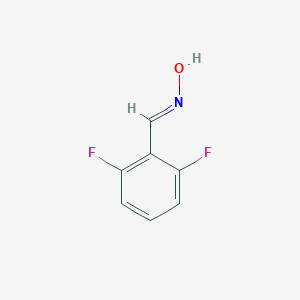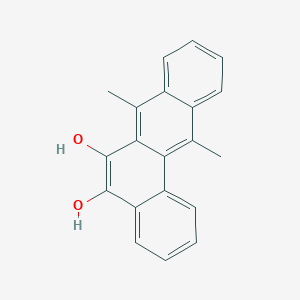
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine is a compound that is widely used in scientific research due to its unique properties. This compound is a type of diimine, which is a class of organic compounds that contain two nitrogen atoms connected by a double bond. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. The compound has also been found to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine in lab experiments is its unique properties. The compound has been found to have multiple biological effects, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many future directions for the use of 2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine in scientific research. One area of interest is the development of new drugs based on the compound's unique properties. The compound has also been found to have potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine is a compound with unique properties that has been widely used in scientific research. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied. It has been found to have multiple biological effects, making it a useful tool for studying various biological processes. However, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Métodos De Síntesis
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine can be synthesized using various methods. One of the commonly used methods is the reaction of 4-methoxyaniline with 2,3-dibromobutane in the presence of a palladium catalyst. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine has been widely used in scientific research due to its unique properties. The compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has been used in the development of new drugs and as a tool for studying various biological processes.
Propiedades
Número CAS |
19215-52-2 |
|---|---|
Nombre del producto |
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine |
Fórmula molecular |
C18H20N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine |
InChI |
InChI=1S/C18H20N2O2/c1-13(19-15-5-9-17(21-3)10-6-15)14(2)20-16-7-11-18(22-4)12-8-16/h5-12H,1-4H3 |
Clave InChI |
LMEYMDPIGMZWSV-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=C(C=C1)OC)C(=NC2=CC=C(C=C2)OC)C |
SMILES canónico |
CC(=NC1=CC=C(C=C1)OC)C(=NC2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



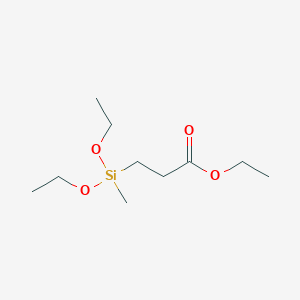
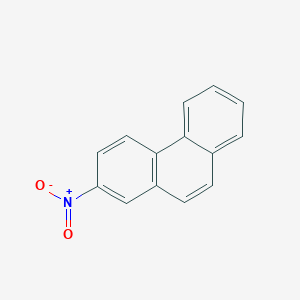

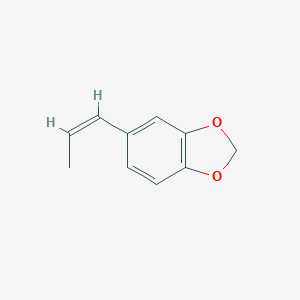
![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)
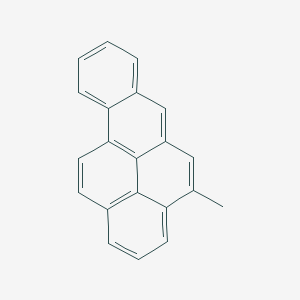
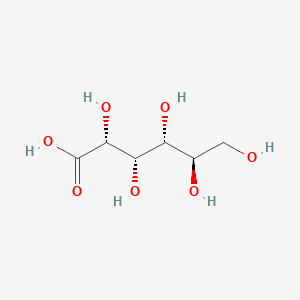
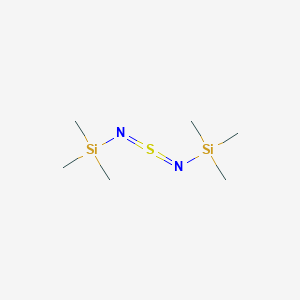
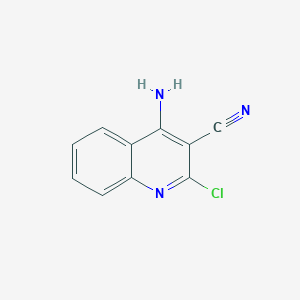
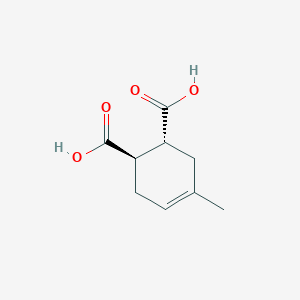
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
